molecular formula C14H18BrNO B5720166 N-(2-bromophenyl)-2-cyclohexylacetamide

N-(2-bromophenyl)-2-cyclohexylacetamide

Cat. No.: B5720166
M. Wt: 296.20 g/mol
InChI Key: WRMLPGPKAJNASA-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-cyclohexylacetamide is a phenylacetamide derivative characterized by a brominated aromatic ring at the ortho position and a cyclohexyl group attached to the acetamide backbone. Phenylacetamides are known for diverse bioactivities, including antimicrobial, anticoagulant, and enzyme-modulating properties, often attributed to their structural flexibility and ability to interact with biological targets .

Properties

IUPAC Name

N-(2-bromophenyl)-2-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO/c15-12-8-4-5-9-13(12)16-14(17)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMLPGPKAJNASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-cyclohexylacetamide typically involves the reaction of 2-bromobenzoyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

    Step 1: Dissolve 2-bromobenzoyl chloride in anhydrous dichloromethane.

    Step 2: Add triethylamine to the solution to act as a base.

    Step 3: Slowly add cyclohexylamine to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.

    Step 4: Stir the reaction mixture at room temperature for several hours.

    Step 5: Quench the reaction with water and extract the product using an organic solvent such as ethyl acetate.

    Step 6: Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters such as temperature, pressure, and mixing. The purification steps may include distillation, crystallization, and filtration to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-cyclohexylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of N-(2-substituted phenyl)-2-cyclohexylacetamide derivatives.

    Reduction: Formation of N-(2-bromophenyl)-2-cyclohexylamine.

    Oxidation: Formation of quinone derivatives of the phenyl ring.

Scientific Research Applications

N-(2-bromophenyl)-2-cyclohexylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-cyclohexylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom on the phenyl ring can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The cyclohexylacetamide moiety provides hydrophobic interactions, stabilizing the compound’s binding to the target site. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The methoxyphenyl group in 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide may improve solubility compared to the cyclohexyl group in the target compound, though at the cost of reduced lipophilicity . Nitro-phenoxy and benzyl groups in correlate with anticoagulant and antidiabetic activities, suggesting that electron-withdrawing groups (e.g., nitro) may modulate target selectivity.

Impact of Cyclohexyl vs. This contrasts with furan-methylamino derivatives (), where heteroaromatic groups may balance solubility and bioavailability.

Crystallographic and Stability Data :

  • The triazole-containing analog () exhibits a mean C–C bond length of 0.004 Å and high crystallographic stability (R factor = 0.038), suggesting robust molecular packing. Similar data for the target compound would be critical for formulation studies.

Q & A

Q. What synthetic routes are recommended for N-(2-bromophenyl)-2-cyclohexylacetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves amide bond formation between 2-bromoaniline derivatives and cyclohexylacetic acid precursors. A two-step approach is common:

Acylation : React 2-bromoaniline with chloroacetyl chloride under controlled pH (e.g., NaHCO₃ as base) to form the intermediate.

Cyclohexyl Group Introduction : Use nucleophilic substitution or coupling reactions (e.g., HATU/DMAP-mediated coupling) to attach the cyclohexyl moiety .
Optimization Tips :

  • Temperature : Maintain 0–5°C during acylation to minimize side reactions.
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) for high purity (>95%) .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm connectivity (e.g., amide proton at δ 8.2–8.5 ppm; cyclohexyl protons as multiplet at δ 1.2–2.1 ppm) .
  • X-ray Crystallography : Use SHELX software for structure refinement. Key parameters:
  • Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 298 K.
  • Refinement : Full-matrix least-squares on F² with R-factor < 0.05 .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~ 338.08 g/mol) .

Q. What initial biological screening assays are appropriate for evaluating pharmacological potential?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution assay (MIC determination) against S. aureus and E. coli .
  • Cytotoxicity : MTT assay on HEK-293 or HeLa cells (IC₅₀ calculation) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., trypsin inhibition at 10 µM concentration) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.
  • Assay Standardization : Control variables like cell passage number, solvent (DMSO concentration ≤0.1%), and incubation time .
  • Structural Confirmation : Re-analyze compound purity via HPLC (C18 column, 70:30 acetonitrile/water) to rule out degradation .

Q. What computational strategies predict target interactions and structure-activity relationships (SAR)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with PDB entries (e.g., 3ERT for kinase targets). Focus on binding affinity (ΔG ≤ -8 kcal/mol) and hydrogen bonding with the bromophenyl group .
  • QSAR Modeling : Apply Gaussian09 for DFT calculations (B3LYP/6-31G* basis set) to correlate electronic properties (e.g., HOMO-LUMO gap) with bioactivity .

Q. How can crystallization conditions be optimized for high-resolution X-ray studies?

  • Methodological Answer :
  • Solvent Screening : Test mixtures like chloroform/hexane (1:3) or ethyl acetate/methanol (4:1) for slow evaporation.
  • Temperature Gradient : Use a 0.2°C/day cooling rate from 40°C to 25°C.
  • Data Collection : Ensure crystal stability by mounting in Paratone-N oil and collecting data at 100 K .

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